Uniform 13C16 Labeling Eliminates Natural Isotope Interference in Lipidomics Flux Analysis
Uniformly labeled [13C16]-palmitate is required to eliminate interference from natural heavy isotopes when tracing lipid biosynthesis via mass spectrometry, a limitation of singly-labeled [13C1]-palmitate [1]. The use of [13C16]-palmitate allows for the unambiguous identification of newly synthesized lipid species by creating a distinct mass shift that is not confounded by the natural isotopic distribution of unlabeled lipids.
| Evidence Dimension | Number of 13C-labeled lipid species successfully traced without isotopic interference |
|---|---|
| Target Compound Data | 127 distinct 13C16-labeled lipid species across 14 lipid classes |
| Comparator Or Baseline | [13C1]-palmitate (single-site label) eliminated as a viable tracer due to severe isotopic disturbance from natural lipids |
| Quantified Difference | Complete elimination of interference vs. prohibitive interference; 127 unique labeled species quantified in NIH/3T3 fibroblasts |
| Conditions | NIH/3T3 fibroblasts incubated with 0.1 mmol/L BSA-bound 13C16-palmitate for 24 h, analyzed by HILIC/PRM–MS |
Why This Matters
Procurement of the uniformly labeled 13C16 variant is essential for high-resolution lipidomic flux analysis, as the single-site labeled variant is scientifically inadequate for this application, directly impacting data quality and experimental validity.
- [1] Lee, H., et al. (2025). A parallel reaction monitoring–mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer. Analytica Chimica Acta. View Source
